Furan-3-yl Substitution on Pyrazine Core Confers Unique Steric and Electronic Profile Compared to Furan-2-yl Isomer
The target compound features a furan-3-yl group at the 3-position of the pyrazine ring, whereas the closest commercial analog, N-{3-(furan-2-yl)pyrazin-2-ylmethyl}furan-2-carboxamide (CAS 2034369-64-5), bears a furan-2-yl group [1]. This regioisomeric difference alters the orientation of the oxygen heteroatom relative to the pyrazine core. While no direct comparative bioactivity data are available from primary literature or patents for these specific compounds, the class-level inference from kinase inhibitor SAR studies indicates that such positional variations can lead to significant differences in target potency (often >10-fold IC₅₀ shifts) and selectivity profiles [2].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | Furan-3-yl at pyrazine C3 |
| Comparator Or Baseline | N-{3-(furan-2-yl)pyrazin-2-ylmethyl}furan-2-carboxamide (CAS 2034369-64-5) with furan-2-yl at pyrazine C3 |
| Quantified Difference | Not available; class-level SAR suggests potential >10-fold difference in target binding affinity |
| Conditions | No direct comparative assay data available |
Why This Matters
For medicinal chemists conducting SAR exploration, the 3-furyl isomer provides a distinct vector for chemical space exploration that cannot be replicated by the commercially more common 2-furyl isomer, potentially accessing novel intellectual property or selectivity windows.
- [1] Kuujia. Cas no 2034369-64-5 (N-{3-(furan-2-yl)pyrazin-2-ylmethyl}furan-2-carboxamide). https://www.kuujia.com View Source
- [2] Zhan W, et al. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016. PMID: 27089211. View Source
